

Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid

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Compound of Interest

Compound Name: *Benzo[d]oxazole-4-carboxylic acid*

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An In-depth Technical Guide to **Benzo[d]oxazole-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **Benzo[d]oxazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various scientific sources to aid in research and development activities.

Physical and Chemical Characteristics

Benzo[d]oxazole-4-carboxylic acid is an aromatic heterocyclic compound featuring a fused benzene and oxazole ring system, with a carboxylic acid group at position 4. Its chemical structure and properties are summarized below.

Table 1: General and Physicochemical Properties of **Benzo[d]oxazole-4-carboxylic acid**

Property	Value	Source
Chemical Name	Benzo[d]oxazole-4-carboxylic acid	[1]
Synonyms	4-Benzoxazolecarboxylic acid, Benzooxazole-4-carboxylic acid, 1,3-Benzoxazole-4-carboxylic acid	[1]
CAS Number	208772-23-0	[1]
Molecular Formula	C ₈ H ₅ NO ₃	[1]
Molecular Weight	163.13 g/mol	[1]
Appearance	Off-white to light brown solid	[1]
Melting Point	Data not available. The related isomer, benzo[d]oxazole-6-carboxylic acid, has a melting point of 280-290 °C.[2]	N/A
Boiling Point	Data not available. The predicted boiling point for the 6-carboxylic acid isomer is 350.1 ± 15.0 °C.[2]	N/A
pKa	Data not available. The predicted pKa for the 6-carboxylic acid isomer is 3.60 ± 0.30.[2]	N/A
Storage	Sealed in a dry place at room temperature.[1]	N/A

Spectroscopic Data

Detailed experimental spectra for **Benzo[d]oxazole-4-carboxylic acid** are not readily available in the public domain. However, based on the known spectral characteristics of its constituent

functional groups (benzoxazole, carboxylic acid, and substituted benzene ring), the expected spectral data can be predicted.

Table 2: Predicted Spectroscopic Data for **Benzo[d]oxazole-4-carboxylic acid**

Spectroscopy	Expected Peaks/Signals	Notes
^1H NMR	Aromatic protons (3H) in the range of 7.0-8.5 ppm. Carboxylic acid proton (1H) as a broad singlet >10 ppm.	The chemical shifts and coupling patterns of the aromatic protons will depend on the solvent and the electronic effects of the oxazole ring and carboxylic acid group.
^{13}C NMR	Aromatic and heterocyclic carbons in the range of 110-160 ppm. Carboxylic acid carbonyl carbon around 165-175 ppm.[3]	The benzoxazole ring will show characteristic shifts for its carbon atoms.[4]
IR Spectroscopy	Broad O-H stretch from ~2500-3300 cm^{-1} . C=O stretch for the carboxylic acid at ~1680-1710 cm^{-1} (lower due to conjugation).[5] C-O stretch at ~1210-1320 cm^{-1} . [5] Aromatic C-H and C=C stretches.	The broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid.[6]
Mass Spectrometry	Expected $[\text{M}+\text{H}]^+$ at $m/z \approx 164.03$. Expected $[\text{M}-\text{H}]^-$ at $m/z \approx 162.02$.	Based on predicted values for the related isomer, Benzo[d]isoxazole-4-carboxylic acid.[7]

Experimental Protocols

Synthesis of Benzo[d]oxazole-4-carboxylic acid

A common route for the synthesis of benzoxazoles is the condensation of a 2-aminophenol derivative with a one-carbon electrophile. For **Benzo[d]oxazole-4-carboxylic acid**, the synthesis can be achieved from 2-amino-3-hydroxybenzoic acid.^[1]

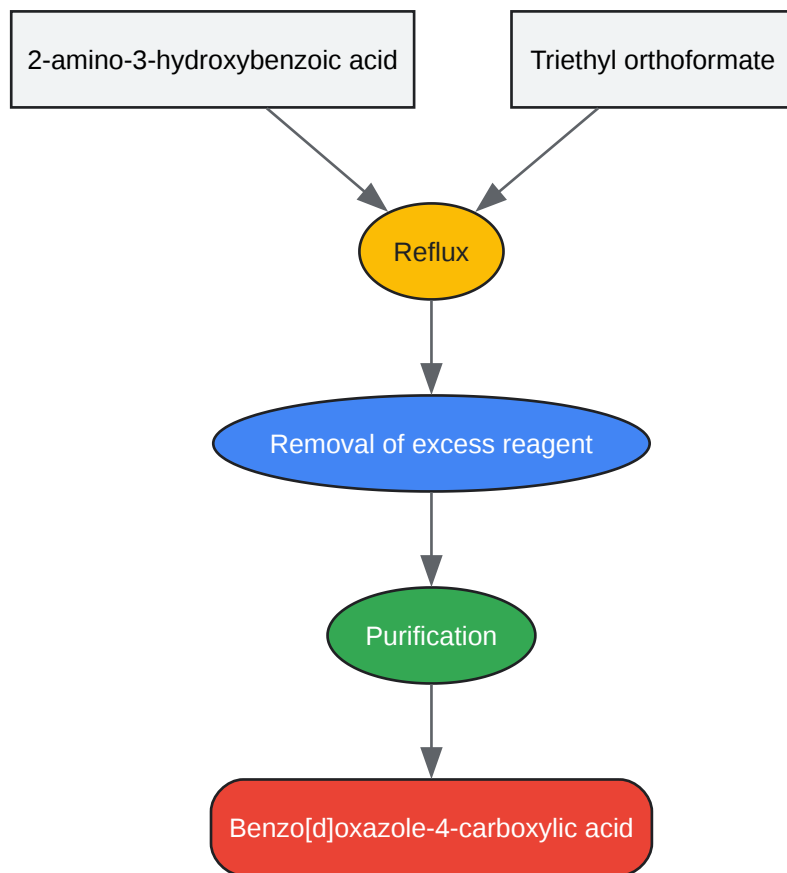
Reaction Scheme:

2-amino-3-hydroxybenzoic acid + Triethyl orthoformate → **Benzo[d]oxazole-4-carboxylic acid**

Detailed Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-hydroxybenzoic acid hydrobromide.
- **Reaction:** Add an excess of triethyl orthoformate to the flask. The orthoformate serves as both the reactant to form the oxazole ring and as the solvent.
- **Heating:** Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete cyclization (typically monitored by Thin Layer Chromatography).
- **Work-up:** After cooling, the excess triethyl orthoformate is removed under reduced pressure. The crude product is then subjected to purification.

Synthesis Workflow for Benzo[d]oxazole-4-carboxylic acid



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Caption: Synthesis workflow for **Benzo[d]oxazole-4-carboxylic acid**.

General Purification Protocol for Aromatic Carboxylic Acids

Purification of the synthesized **Benzo[d]oxazole-4-carboxylic acid** can be achieved through standard methods for acidic organic compounds.[8]

- Acid-Base Extraction: a. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Extract the organic layer with an aqueous basic solution (e.g., 1M sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid and

transfer it to the aqueous phase. c. Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities. d. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the product, causing the purified carboxylic acid to precipitate.

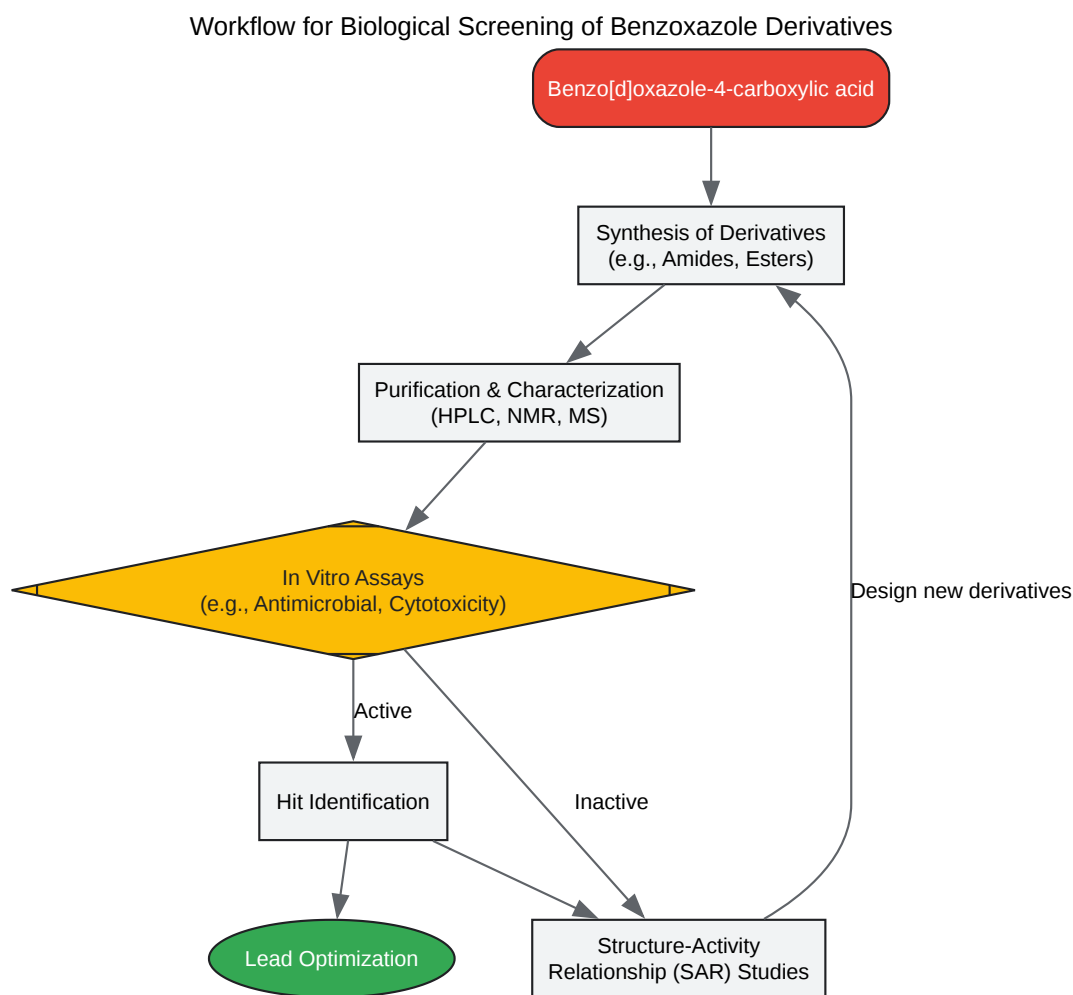
- Filtration/Extraction: a. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. b. If the product remains dissolved or forms an oil, extract it back into an organic solvent.
- Final Purification: a. Dry the organic extract over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent. b. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene).

Biological Activity and Research Applications

While specific biological activities for **Benzo[d]oxazole-4-carboxylic acid** are not extensively documented, the benzoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological effects.^{[9][10]} Derivatives of benzoxazole have been reported as:

- Antimicrobial agents: Showing activity against various bacterial and fungal strains.^[11]
- Anticancer agents: Investigated for their potential to inhibit cancer cell growth.^[12]
- Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.^[13]

Therefore, **Benzo[d]oxazole-4-carboxylic acid** serves as a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The carboxylic acid handle allows for further chemical modifications, such as amidation or esterification, to generate libraries of new chemical entities for drug discovery screening.



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Caption: General workflow for screening the biological activity of new benzoxazole derivatives.

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